dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride
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Overview
Description
Dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride is a synthetic organic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a quaternary ammonium group, which imparts specific reactivity and solubility characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of 2-methylpentoxy intermediate: This step involves the reaction of 2-methylpentanol with an appropriate halogenating agent to form 2-methylpentyl halide.
Diphenylacetylation: The 2-methylpentyl halide is then reacted with diphenylacetic acid in the presence of a dehydrating agent to form the diphenylacetyl intermediate.
Quaternization: The diphenylacetyl intermediate is further reacted with dimethylaminoethanol to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium cyanide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
Dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged cellular components, such as cell membranes and proteins. This interaction can lead to changes in cellular function and signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[2-[2-(2-methylbutoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride
- Dimethyl-[2-[2-(2-methylhexoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride
Uniqueness
Dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
3142-11-8 |
---|---|
Molecular Formula |
C24H34ClNO3 |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C24H33NO3.ClH/c1-5-12-20(2)19-28-24(21-13-8-6-9-14-21,22-15-10-7-11-16-22)23(26)27-18-17-25(3)4;/h6-11,13-16,20H,5,12,17-19H2,1-4H3;1H |
InChI Key |
QGKIVKKZMYCPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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